Stereospecific Viral Enzyme Activation vs. Human Thymidine Kinase
L-Thymidine (L-T) is phosphorylated by HSV1 thymidine kinase (TK) with identical efficiency to its natural D-enantiomer, exhibiting a Ki of 2 µM for the viral enzyme, which is comparable to the Km of 2.8 µM for the natural substrate D-thymidine [1]. Critically, in vitro assays demonstrate that human thymidine kinase does not recognize L-Thymidine as a substrate [1]. This stereospecific activation is in contrast to D-thymidine, which is a substrate for both viral and human TKs, leading to potential host toxicity.
| Evidence Dimension | Enzyme Affinity (Ki) & Substrate Recognition |
|---|---|
| Target Compound Data | L-Thymidine: HSV1 TK Ki = 2 µM; Human TK = No activity detected |
| Comparator Or Baseline | D-Thymidine: HSV1 TK Km = 2.8 µM; Human TK = Active substrate |
| Quantified Difference | L-Thymidine demonstrates equivalent affinity for viral TK while exhibiting zero detectable affinity for human TK, a binary selectivity advantage. |
| Conditions | In vitro enzyme assays with purified HSV1 TK and human cytosolic TK. |
Why This Matters
This differential activation directly supports the compound's mechanism for selective antiviral activity and predicts a lower potential for host cell toxicity, a critical parameter in antiviral drug discovery and development [1].
- [1] Spadari S, Maga G, Focher F, Ciarrocchi G, Manservigi R, Arcamone F, Capobianco M, Carcuro A, Colonna F, Iotti S. L-thymidine is phosphorylated by herpes simplex virus type 1 thymidine kinase and inhibits viral growth. J Med Chem. 1992 Oct 30;35(22):4214-20. View Source
